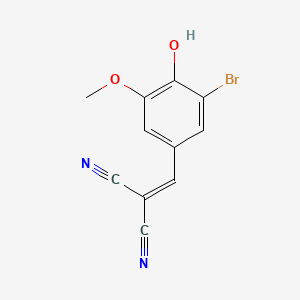![molecular formula C17H22ClNO2 B5301705 [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride, also known as BEMMA hydrochloride, is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. BEMMA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 341.87 g/mol. This compound has been found to exhibit interesting pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to play a key role in regulating mood and emotions.
Biochemical and Physiological Effects:
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are all important neurotransmitters involved in mood regulation. [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride is its potential as a novel antidepressant with a faster onset of action and fewer side effects compared to existing drugs. This makes it a promising candidate for further development and clinical trials. However, there are also some limitations to its use in lab experiments, including the need for careful handling due to its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride. One area of interest is its potential as a novel antitumor agent, with studies indicating that it may have selective cytotoxic effects on cancer cells. Another area of interest is its potential as a treatment for neuropathic pain, with studies suggesting that it may have analgesic effects. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Synthesemethoden
The synthesis of [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride involves the reaction of 2-(benzyloxy)-3-ethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a hydrochloride salt. This synthesis method has been optimized to yield high purity [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride with good reproducibility.
Wissenschaftliche Forschungsanwendungen
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including antitumor, antifungal, and antiviral effects. [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has also been shown to have potential as a novel antidepressant, with studies indicating that it may have a faster onset of action and fewer side effects compared to existing drugs.
Eigenschaften
IUPAC Name |
1-(3-ethoxy-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-3-19-16-11-7-10-15(12-18-2)17(16)20-13-14-8-5-4-6-9-14;/h4-11,18H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRKUKOFXQWDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxy-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)
![N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5301671.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)
![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)
![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)